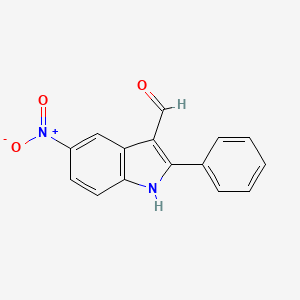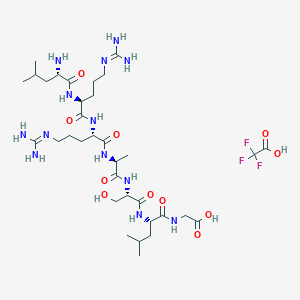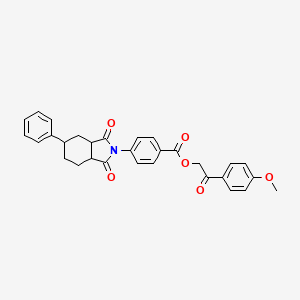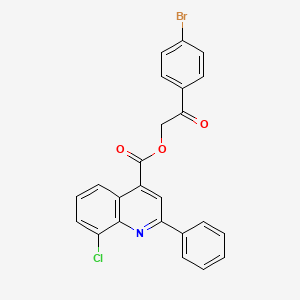
1,2,5-Triphenylpyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Triphenylpyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with three phenyl groups and an aldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
1,2,5-Triphenylpyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Schulte-Reisch reaction, where 1,4-diphenylbuta-1,3-diyne reacts with aniline in the presence of a copper chloride catalyst . This method is advantageous as it increases yield, reduces reaction temperature, and shortens reaction time compared to traditional methods.
Industrial Production Methods
化学反応の分析
Types of Reactions
1,2,5-Triphenylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 1,2,5-Triphenylpyrrole-3-carboxylic acid.
Reduction: 1,2,5-Triphenylpyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,2,5-Triphenylpyrrole-3-carbaldehyde has several applications in scientific research:
Fluorescent Probes: It is used in the development of fluorescent probes for the detection of carbon dioxide due to its aggregation-enhanced emission properties.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Its structural framework is explored for the development of new therapeutic agents, particularly in the field of anticancer and antimicrobial research.
作用機序
The mechanism by which 1,2,5-Triphenylpyrrole-3-carbaldehyde exerts its effects is primarily related to its ability to interact with specific molecular targets. For instance, in fluorescent probes, the compound’s aggregation state influences its emission properties. The disaggregation process triggered by the presence of carbon dioxide leads to a significant decrease in fluorescence intensity . This property is exploited for the selective and real-time detection of carbon dioxide.
類似化合物との比較
Similar Compounds
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde: This compound has similar structural features but with methyl groups instead of phenyl groups.
1,2,5-Triphenylpyrrole: Lacks the aldehyde group, which significantly alters its chemical reactivity and applications.
Uniqueness
1,2,5-Triphenylpyrrole-3-carbaldehyde is unique due to the presence of both phenyl groups and an aldehyde group, which confer distinct electronic and steric properties. These features enhance its utility in various applications, such as fluorescent probes and organic electronics, where specific structural attributes are crucial for performance.
特性
分子式 |
C23H17NO |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
1,2,5-triphenylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C23H17NO/c25-17-20-16-22(18-10-4-1-5-11-18)24(21-14-8-3-9-15-21)23(20)19-12-6-2-7-13-19/h1-17H |
InChIキー |
HIHNQYHPOUWQMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid](/img/structure/B12467155.png)
![ethyl 4-[({[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12467166.png)
![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B12467174.png)


![3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B12467199.png)



![4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467220.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(naphthalen-1-yloxy)phenyl]cyclohexanecarboxamide](/img/structure/B12467237.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12467245.png)
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12467253.png)

